2,3,4,6,8-Pentabromo-dibenzofuran
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Overview
Description
2,3,4,6,8-Pentabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. These compounds are characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. The molecular formula of this compound is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less brominated dibenzofurans .
Scientific Research Applications
2,3,4,6,8-Pentabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its environmental impact and persistence as a pollutant.
Toxicology: Research focuses on its toxic effects on living organisms and its potential as a bioaccumulative substance.
Chemistry: The compound is used as a model for studying the reactivity and properties of polybrominated dibenzofurans.
Industry: It is investigated for its potential use in flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions, leading to the activation of genes involved in xenobiotic metabolism. The compound’s effects are mediated through the activation of phase I and II xenobiotic metabolizing enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,7,8-Pentabromodibenzofuran
- 2,3,4,7,9-Pentabromodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
2,3,4,6,8-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to other polybrominated dibenzofurans, it may exhibit different toxicological profiles and environmental persistence .
Properties
CAS No. |
617708-17-5 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2,3,4,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H |
InChI Key |
WVSKYVRFPAOEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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